Benzoylgomisin Q

Description

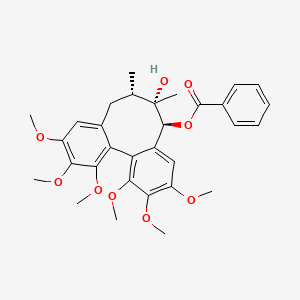

Benzoylgomisin Q is a dibenzocyclooctadiene lignan primarily isolated from Schisandra species, notably Schisandra chinensis (Wu Wei Zi) and Schisandra sphenanthera . Its molecular formula is C₃₁H₃₆O₉ (molecular weight: 552.63 g/mol) , and its structure consists of a tricyclic core substituted with hydroxyl, methoxy, and benzoyl groups. Specifically, it is defined as [(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate . This compound is part of a broader class of lignans known for diverse bioactivities, including anti-inflammatory, antioxidant, and neuroprotective effects .

Properties

Molecular Formula |

C31H36O9 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

[(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |

InChI |

InChI=1S/C31H36O9/c1-17-14-19-15-21(34-3)25(36-5)27(38-7)23(19)24-20(16-22(35-4)26(37-6)28(24)39-8)29(31(17,2)33)40-30(32)18-12-10-9-11-13-18/h9-13,15-17,29,33H,14H2,1-8H3/t17-,29-,31-/m0/s1 |

InChI Key |

ZEMSHIOAFVYIFX-LLNVXLRBSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylgomisin Q can be isolated from the fruits of Schisandra sphenanthera through chromatographic techniques . The isolation process involves the extraction of the fruits using solvents such as methanol or ethanol, followed by purification using column chromatography . The structure of this compound is confirmed through spectral studies and chemical correlation with other known lignans .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the fruits of Schisandra sphenanthera .

Chemical Reactions Analysis

Types of Reactions: Benzoylgomisin Q undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Benzoylgomisin Q has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is studied for its unique chemical structure and reactivity. Researchers investigate its potential as a precursor for synthesizing other biologically active compounds .

Biology: In biology, this compound is explored for its cytotoxic effects on various cancer cell lines, including leukemia and HeLa cells . Studies have shown that the compound can induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy .

Medicine: In medicine, this compound is investigated for its hepatoprotective, anti-inflammatory, and antiviral properties . The compound has shown promise in protecting liver cells from damage and reducing inflammation, which could be beneficial in treating liver diseases and inflammatory conditions .

Industry: In the industrial sector, this compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals . Its diverse biological activities make it a valuable compound for creating health-promoting products .

Mechanism of Action

The mechanism of action of Benzoylgomisin Q involves its interaction with various molecular targets and pathways . The compound has been shown to modulate signaling pathways such as MAPK, PI3K/Akt, and NF-κB, which are crucial for cell survival, proliferation, and apoptosis . By influencing these pathways, this compound can induce cell death in cancer cells and protect normal cells from damage .

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Lignans

Key Observations :

- Substituent Diversity : this compound is distinguished by its benzoyl group and six methoxy groups , whereas analogs like Angeloylgomisin Q feature α,β-unsaturated acyl groups (e.g., angeloyl) .

- Stereochemistry : The (8S,9S,10S) configuration of this compound is critical for its bioactivity, contrasting with the (8R) configuration in Gomisin D .

Pharmacological Comparison

Table 2: Bioactivity Profiles of this compound and Related Lignans

Key Findings :

- Anti-Inflammatory Activity : this compound’s structural analog, Benzoylgomisin O , exhibits potent inhibition of COX-1, COX-2, and 15-LOX enzymes (IC₅₀ < 10 µM) . While direct evidence for this compound is lacking, its benzoyl group may confer similar activity.

- Neuroprotective Potential: this compound’s hexamethoxy structure aligns with lignans like Schisandrin B, which mitigate Alzheimer’s-related oxidative stress .

Analytical Comparison

Table 3: HPLC and Mass Spectrometry Data

Q & A

Q. What are the recommended methods for identifying and structurally elucidating Benzoylgomisin Q in natural sources?

To confirm the identity of this compound, researchers should combine chromatographic separation (e.g., HPLC, TLC) with spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). For novel isolates, X-ray crystallography can resolve stereochemistry. Known compounds require cross-referencing with published spectral data and source plant authentication (e.g., Schisandra chinensis) .

Q. How can researchers optimize extraction protocols for this compound from Schisandra species?

Methodological steps include:

- Screening solvents (e.g., ethanol, methanol) for polarity-dependent extraction efficiency.

- Employing ultrasound- or microwave-assisted extraction to enhance yield.

- Validating protocols via spiked recovery experiments and quantifying results using LC-MS/MS.

- Referencing pharmacopeial standards for plant material authentication .

Q. What in vitro and in vivo models are suitable for initial pharmacological screening of this compound?

Prioritize target-specific assays based on structural analogs (e.g., COX/LOX inhibition for anti-inflammatory activity). Use:

- Cell-based models (e.g., RAW264.7 macrophages for cytokine profiling).

- Enzyme inhibition assays (e.g., 15-LOX, COX-1/2).

- Acute toxicity studies in rodents (OECD guidelines) to establish safe dosing ranges .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s mechanism of action, such as COX/LOX inhibition?

- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to calculate IC₅₀ values.

- Selectivity profiling : Compare inhibition potency against COX-1, COX-2, and 15-LOX isoforms.

- Molecular docking : Use software like AutoDock to predict binding interactions with enzyme active sites.

- Gene expression analysis : Quantify downstream markers (e.g., TNF-α, IL-6) via qPCR or ELISA .

Q. How can contradictory results in this compound’s pharmacological data be systematically addressed?

- Meta-analysis : Compare findings across studies, noting variables like purity (>98% vs. lower grades), solvent effects (DMSO vs. aqueous), and model systems.

- Reproducibility checks : Replicate experiments with independent batches of the compound.

- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-group variability and power analysis to validate sample sizes .

Q. What methodologies are critical for studying this compound’s bioavailability and pharmacokinetics?

- ADME profiling : Use Caco-2 cell monolayers for permeability assays.

- Plasma pharmacokinetics : Administer via IV/oral routes in rodents, with serial blood sampling and LC-MS/MS quantification.

- Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites .

Q. How can researchers evaluate this compound’s synergistic effects in traditional herbal formulations?

- Fractionated combinations : Test pairwise interactions (e.g., with Schisandrin C) using the Chou-Talalay method.

- Network pharmacology : Map compound-target-disease networks via databases like STITCH or KEGG.

- Omics integration : Perform transcriptomics/proteomics to identify pathway-level synergies .

Q. What steps ensure reproducibility when replicating this compound studies?

- Detailed protocols : Document extraction, purification, and analytical conditions (e.g., column specifications, gradient elution profiles).

- Data transparency : Share raw chromatograms, spectral files, and statistical scripts as supplementary materials.

- Cross-lab validation : Collaborate with independent labs to verify key findings .

Q. Which advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Chiral chromatography : Separate enantiomers using polysaccharide-based columns.

- Cryo-EM or XFEL : For large, flexible molecules resistant to crystallization.

- Isotopic labeling : Track metabolic fate via ¹³C/²H-labeled analogs .

Q. How can computational modeling accelerate this compound’s structure-activity relationship (SAR) studies?

- QSAR models : Train algorithms on bioactivity data from analogs (e.g., Benzoylgomisin O/H).

- MD simulations : Probe dynamic interactions with targets (e.g., COX-2) over nanosecond timescales.

- AI-driven synthesis planning : Use platforms like ChemBERTa to propose novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.